N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4,5-triethoxybenzamide
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Overview
Description
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4,5-triethoxybenzamide is a complex organic compound characterized by its indole and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4,5-triethoxybenzamide typically involves multiple steps, starting with the preparation of the indole core The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its indole and benzamide groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4,5-triethoxybenzamide has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4,5-triethoxybenzamide exerts its effects involves its interaction with specific molecular targets. The indole group can bind to various receptors and enzymes, while the benzamide moiety can influence biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
N-((1-methyl-1H-indol-5-yl)methyl)-3,4,5-triethoxybenzamide
N-((2-methyl-1H-indol-5-yl)methyl)-3,4,5-triethoxybenzamide
N-((1,2-dimethyl-1H-indol-4-yl)methyl)-3,4,5-triethoxybenzamide
Uniqueness: N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4,5-triethoxybenzamide stands out due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-6-28-21-13-19(14-22(29-7-2)23(21)30-8-3)24(27)25-15-17-9-10-20-18(12-17)11-16(4)26(20)5/h9-14H,6-8,15H2,1-5H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHXAUQEPALYNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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